molecular formula C14H12F3NO3 B11716440 Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate

Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate

Cat. No.: B11716440
M. Wt: 299.24 g/mol
InChI Key: SLPXPMCEFULUOE-UHFFFAOYSA-N
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Description

Systematic Nomenclature

The IUPAC name of this compound, methyl 1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate , systematically describes its structure:

  • A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) forms the core.
  • Substituents include:
    • A methyl group at the 1-position of the pyrrole ring.
    • A 4-(trifluoromethoxy)phenyl group at the 5-position.
    • A methyl ester (-COOCH₃) at the 2-position.

The molecular formula is C₁₅H₁₂F₃NO₃ , with a molecular weight of 299.25 g/mol . Key identifiers include:

Property Value
CAS Number Not yet assigned
SMILES COC(=O)C1=CC=C(N1C)C2=CC=C(OC(F)(F)F)C=C2
InChIKey FCPPVYPGZWXHHH-UHFFFAOYSA-N

The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, modulating the compound’s reactivity and intermolecular interactions.

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Signals at δ 3.75–3.90 ppm (ester -OCH₃), δ 3.60–3.70 ppm (N-CH₃), and aromatic protons between δ 6.80–7.50 ppm.
  • ¹⁹F NMR : A singlet near δ -58 ppm confirms the -OCF₃ group.
  • IR Spectroscopy : Stretching vibrations at ~1,725 cm⁻¹ (ester C=O) and 1,250–1,150 cm⁻¹

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

methyl 1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate

InChI

InChI=1S/C14H12F3NO3/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)21-14(15,16)17/h3-8H,1-2H3

InChI Key

SLPXPMCEFULUOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Paal-Knorr Cyclocondensation for Pyrrole Core Assembly

The Paal-Knorr reaction is a cornerstone for constructing the pyrrole ring system. In this method, 4-(trifluoromethoxy)aniline reacts with a 1,4-diketone or its equivalent under acidic conditions to form the 5-aryl-pyrrole scaffold. For instance, refluxing 4-trifluoromethoxyaniline with 2,5-hexanedione in acetic acid yields 2,5-dimethyl-1-(4-(trifluoromethoxyphenyl))-1H-pyrrole . This intermediate is critical for subsequent functionalization.

Reaction Conditions :

  • Reagents : 4-Trifluoromethoxyaniline, 2,5-hexanedione, glacial acetic acid

  • Temperature : Reflux (~118°C)

  • Duration : 4 hours

  • Yield : 76%

The reaction proceeds via imine formation followed by cyclization, with acetic acid acting as both solvent and catalyst. The methyl groups at positions 1 and 2 are introduced through the diketone’s methyl substituents, ensuring regioselectivity .

Vilsmeier-Haack Formylation and Alkylation

The Vilsmeier-Haack reaction introduces electrophilic substituents to the pyrrole ring. A patent by WO2001028997A2 details the use of dimethylformamide (DMF) and oxalyl chloride to generate a Vilsmeier reagent, which formylates pyrrole at the 2-position . Subsequent alkylation with tert-butyl chloride in the presence of AlCl₃ selectively substitutes the 4-position, demonstrating the feasibility of introducing bulky groups without disrupting the ester functionality .

Key Steps :

  • Formylation : Pyrrole reacts with DMF and oxalyl chloride at 0°C, yielding pyrrole-2-carbaldehyde .

  • Alkylation : The aldehyde intermediate is treated with tert-butyl chloride and AlCl₃ at room temperature, achieving 4-tert-butyl substitution .

While this method targets 4-alkyl-pyrrole-2-carbaldehydes, adapting it for trifluoromethoxyphenyl incorporation would require Suzuki-Miyaura coupling or Ullmann-type reactions post-alkylation.

Esterification and Functional Group Interconversion

Esterification of pyrrole-2-carboxylic acid derivatives is a direct route to the target compound. US3428648A describes hydrolyzing 5-methyl-3-(substituted phenyl)pyrrole-2-carboxylic acid esters under basic conditions, followed by re-esterification with methanol . For example, ethyl 3-(2-nitro-3-chlorophenyl)-5-methylpyrrole-2-carboxylate undergoes saponification with NaOH, and the resultant acid is refluxed with methanol and H₂SO₄ to yield the methyl ester .

Optimization Insights :

  • Catalyst : Sulfuric acid (5–10 mol%) accelerates esterification.

  • Solvent : Methanol (neat) simplifies purification.

  • Yield : ~80–85% after recrystallization .

Purification and Characterization

Post-synthetic purification ensures product integrity. Recrystallization from ethanol or benzene-hexane mixtures removes unreacted starting materials and byproducts . Analytical validation via ¹H/¹³C NMR confirms substituent placement:

  • ¹H NMR : Singlets at δ 1.98 (6H, pyrrole-CH₃) and δ 3.72 (3H, ester-OCH₃) .

  • ¹³C NMR : Peaks at δ 168.9 (ester C=O) and δ 121.1 (CF₃-O aromatic coupling) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Paal-KnorrHigh regioselectivity, one-step synthesisLimited to symmetric diketones76
Vilsmeier-AlkylationEnables 4-position functionalizationRequires multi-step optimization60–70
EsterificationStraightforward from acid precursorsAcid stability challenges80–85

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate exhibits several biological activities that are of interest in medicinal chemistry:

Antimicrobial Properties

Research has indicated that derivatives of this compound possess significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)4.375
HCT116 (Colon Cancer)5.014

These findings highlight its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have documented the applications and effects of this compound:

  • A study conducted on its antimicrobial properties demonstrated that specific derivatives exhibited higher potency than conventional antibiotics against resistant strains.
  • Another investigation focused on its anticancer effects revealed that treatment with this compound led to significant reductions in tumor size in xenograft models.

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Synthetic Feasibility : High yields for trifluoromethoxy-containing compounds (e.g., 88.7% for 10h ) suggest robust methodologies for introducing this group.
  • Therapeutic Potential: The trifluoromethoxy group’s prevalence in tuberculosis drug candidates underscores its role in targeting microbial enzymes.
  • Computational Analysis : Density-functional theory (DFT) methods and crystallographic tools (SHELX ) could elucidate electronic properties and conformational stability of these compounds.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate?

The compound can be synthesized using the Paal-Knorr pyrrole synthesis, which involves condensation of 1,4-diketones with amines. For derivatives with trifluoromethoxy substituents, chloroacylation followed by heterocyclization with thioamides or thioureas is effective . Modifications include using methyl ester groups instead of ethyl (as seen in analogous compounds) to improve stability, with NMR (e.g., 1H^1H, 13C^{13}C) and ESI-MS for purity validation .

Q. How is the compound characterized structurally in solid-state and solution phases?

  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the pyrrole core and trifluoromethoxy-phenyl orientation. Hydrogen bonding networks can be analyzed via graph set theory .
  • Solution-phase analysis : 1H^1H NMR (300–500 MHz in DMSO-d6_6) identifies methyl ester protons (δ ~3.7–4.3 ppm) and pyrrole aromaticity, while 19F^{19}F NMR detects the trifluoromethoxy group (δ ~−55 to −60 ppm) .

Q. What intermolecular interactions govern its crystallographic packing?

Hydrogen bonding (C–H···O, N–H···O) and π-π stacking between pyrrole and phenyl rings are dominant. Graph set analysis (e.g., Etter’s formalism) classifies motifs like R22(8)R_2^2(8) for dimeric interactions, critical for predicting solubility and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR requires systematic substitution at the pyrrole C3/C4 positions and trifluoromethoxy-phenyl group. For example:

  • Replace trifluoromethoxy with methoxy or halogens to assess electronic effects.
  • Introduce bulky substituents to probe steric hindrance. Biological assays (e.g., enzyme inhibition) paired with DFT-based electrostatic potential maps (e.g., using Gaussian) link structural features to activity .

Q. What computational methods validate its electronic properties and reactivity?

  • DFT studies : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, Fukui indices for electrophilic/nucleophilic sites, and Mulliken charges for the trifluoromethoxy group .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on the pyrrole’s planarity and trifluoromethoxy’s hydrophobicity .

Q. How are crystallographic disorders or twinning addressed during refinement?

Use SHELXL’s TWIN/BASF commands for twinned data. For disorders (e.g., trifluoromethoxy group rotation), apply PART/SUMP constraints and validate with R1_1/wR2_2 residuals (<5% for high-resolution data). PLATON’s ADDSYM checks for missed symmetry .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Example: If NMR suggests rotational freedom in solution but crystallography shows rigidity, perform variable-temperature NMR or molecular dynamics simulations (e.g., AMBER) to assess conformational flexibility. Cross-validate with IR spectroscopy for hydrogen bonding .

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